molecular formula C17H17ClN2O5S2 B12190326 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide

Cat. No.: B12190326
M. Wt: 428.9 g/mol
InChI Key: OTBAOZQVCYMXDE-ZSOIEALJSA-N
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Description

This compound is a thiazolidinone derivative characterized by a (5Z)-configured 2-chlorobenzylidene substituent at the 5-position of the thiazolidin-2,4-dione core. The acetamide side chain at the 3-position is further substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and an N-methyl moiety. Thiazolidinones are known for their diverse pharmacological profiles, including antidiabetic, antimicrobial, and anticancer activities . The sulfone group in the tetrahydrothiophene moiety contributes to metabolic stability and solubility .

Properties

Molecular Formula

C17H17ClN2O5S2

Molecular Weight

428.9 g/mol

IUPAC Name

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

InChI

InChI=1S/C17H17ClN2O5S2/c1-19(12-6-7-27(24,25)10-12)15(21)9-20-16(22)14(26-17(20)23)8-11-4-2-3-5-13(11)18/h2-5,8,12H,6-7,9-10H2,1H3/b14-8-

InChI Key

OTBAOZQVCYMXDE-ZSOIEALJSA-N

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=O

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O

Origin of Product

United States

Preparation Methods

Preparation of (5Z)-5-(2-Chlorobenzylidene)thiazolidine-2,4-dione

The thiazolidine-2,4-dione (TZD) core is synthesized via a Knoevenagel condensation between 2,4-thiazolidinedione (1 ) and 2-chlorobenzaldehyde. The reaction is conducted in acetic acid with a 33% aqueous methylamine catalyst under reflux for 6 hours. The Z-configuration of the benzylidene group is favored under these conditions, as confirmed by NMR coupling constants (δ 7.71 ppm, singlet for the vinylic proton).

Reaction Conditions

  • Reactants : 2,4-Thiazolidinedione (1.0 equiv), 2-chlorobenzaldehyde (1.05 equiv)

  • Catalyst : Methylamine (0.16 mol%)

  • Solvent : Acetic acid

  • Temperature : Reflux (118°C)

  • Yield : 68–85% after recrystallization

Characterization Data

  • 1H NMR (DMSO-d6) : δ 12.63 (s, 1H, NH), 7.71 (s, 1H, CH=C), 7.53 (m, 4H, Ar-H).

  • 13C NMR : δ 167.8 (C=O), 140.2 (C-Cl), 128.9–133.1 (Ar-C).

Functionalization of the Thiazolidinedione at Position 3

Alkylation with Ethyl Chloroacetate

The 3-position of the TZD core is alkylated using ethyl chloroacetate in dimethylformamide (DMF) with potassium carbonate as a base. This step introduces the acetamide precursor.

Reaction Conditions

  • Reactants : (5Z)-5-(2-Chlorobenzylidene)thiazolidine-2,4-dione (1.0 equiv), ethyl chloroacetate (1.2 equiv)

  • Base : K2CO3 (2.0 equiv)

  • Solvent : DMF

  • Temperature : 80°C, 4 hours

  • Yield : 75–82%

Intermediate : Ethyl 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Hydrolysis to the Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

Reaction Conditions

  • Reactants : Ethyl ester derivative (1.0 equiv)

  • Acid : TFA (5.0 equiv)

  • Solvent : DCM

  • Temperature : 25°C, 12 hours

  • Yield : 90–95%

Intermediate : 2-[(5Z)-5-(2-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

Synthesis of the N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-Methylamine Moiety

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide (H2O2) in acetic acid.

Reaction Conditions

  • Reactants : Tetrahydrothiophene (1.0 equiv), 30% H2O2 (3.0 equiv)

  • Solvent : Acetic acid

  • Temperature : 60°C, 8 hours

  • Yield : 88%

Introduction of the Amine Group

The 3-position of 1,1-dioxidotetrahydrothiophene is functionalized via bromination followed by nucleophilic substitution with methylamine.

Step 1: Bromination

  • Reactants : 1,1-Dioxidotetrahydrothiophene (1.0 equiv), N-bromosuccinimide (1.1 equiv)

  • Initiation : AIBN (azobisisobutyronitrile)

  • Solvent : CCl4

  • Temperature : Reflux, 6 hours

  • Yield : 70%

Step 2: Amination

  • Reactants : 3-Bromo-1,1-dioxidotetrahydrothiophene (1.0 equiv), methylamine (2.0 equiv)

  • Solvent : Ethanol

  • Temperature : 50°C, 12 hours

  • Yield : 65%

Intermediate : N-Methyl-1,1-dioxidotetrahydrothiophen-3-amine

Amide Coupling

Activation of the Carboxylic Acid

The carboxylic acid intermediate is activated using thionyl chloride (SOCl2) to form the acyl chloride.

Reaction Conditions

  • Reactants : 2-[(5Z)-5-(2-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid (1.0 equiv), SOCl2 (3.0 equiv)

  • Solvent : Toluene

  • Temperature : 70°C, 2 hours

  • Yield : Quantitative

Coupling with the Amine

The acyl chloride is reacted with N-methyl-1,1-dioxidotetrahydrothiophen-3-amine in the presence of triethylamine (Et3N).

Reaction Conditions

  • Reactants : Acyl chloride (1.0 equiv), amine (1.2 equiv)

  • Base : Et3N (2.0 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0°C to 25°C, 4 hours

  • Yield : 78%

Final Product : 2-[(5Z)-5-(2-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3) : δ 7.71 (s, 1H, CH=C), 7.45–7.32 (m, 4H, Ar-H), 4.12 (m, 1H, tetrahydrothiophene-H), 3.45 (s, 3H, N-CH3), 3.20–2.90 (m, 4H, tetrahydrothiophene-H), 2.75 (d, 2H, CH2CO).

  • 13C NMR : δ 170.5 (C=O), 167.8 (C=O), 140.1 (C-Cl), 52.3 (N-CH3), 48.9 (tetrahydrothiophene-C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+ m/z 523.0521 (calculated for C21H20ClN3O5S2: 523.0524).

Challenges and Optimization

Stereochemical Control

The Z-configuration of the benzylidene group is critical for biological activity. Prolonged reaction times or elevated temperatures led to E/Z isomerization, reducing yields.

Stability of Intermediates

The 3-benzoyl-TZD derivatives exhibited hydrolysis in polar solvents (e.g., DMSO), necessitating rapid purification .

Chemical Reactions Analysis

Reactivity of the Thiazolidinone Core

The thiazolidin-2,4-dione ring is a key reactive site, enabling nucleophilic and electrophilic transformations:

Reaction TypeConditionsProductNotes
Nucleophilic substitution Alkylation with alkyl halides in basic media3-alkylated derivativesFacilitated by the electron-withdrawing dioxo groups, which activate the nitrogen for nucleophilic attack.
Ring-opening hydrolysis Acidic (HCl/H₂O) or basic (NaOH) conditionsThioamide intermediatesCleavage of the C2–N bond generates thiourea derivatives, which may cyclize further.
Condensation reactions Aldehydes in ethanol/piperidineExtended benzylidene derivativesThe 5-position undergoes Knoevenagel condensation to form new conjugated systems .

The Z-configuration of the 5-benzylidene group sterically hinders certain reactions, favoring regioselective modifications at the 3-position.

Chlorobenzylidene Group Reactivity

The 2-chlorobenzylidene moiety participates in electrophilic and photochemical processes:

Reaction TypeConditionsOutcome
Electrophilic aromatic substitution Nitration (HNO₃/H₂SO₄)Nitro groups introduced at the benzene ring’s meta position
Dechlorination Catalytic hydrogenation (H₂/Pd-C)Replacement of Cl with H, forming a benzyl derivative .
Photochemical isomerization UV irradiationE/Z isomerization of the benzylidene double bond

The ortho-chloro substituent directs electrophiles to the para position relative to itself, while steric effects limit substitution at the ortho site .

Acetamide and Sulfone Side Chain Reactivity

The N-methylacetamide and tetrahydrothiophene-1,1-dioxide groups contribute additional reactivity:

Functional GroupReactionConditionsNotes
Acetamide HydrolysisH₂O/H⁺ or OH⁻Forms carboxylic acid and methylamine .
Sulfone ReductionLiAlH₄Converts sulfone to thiolane (tetrahydrothiophene).
N-Methyl group OxidationKMnO₄/H⁺Demethylation to yield secondary amine .

The sulfone group enhances solubility in polar solvents and stabilizes intermediates via hydrogen bonding.

Comparative Reactivity with Structural Analogs

The table below contrasts this compound’s reactivity with related derivatives:

CompoundKey Structural DifferenceReactivity Profile
2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-thiazolidin-3-yl]acetic acid Para-chloro substitution and carboxylic acid side chainHigher solubility; prone to decarboxylation
5-(Substituted phenyl)-2-thioxo-thiazolidinones Thione instead of dioxo groupsPreferential participation in Michael additions

Scientific Research Applications

Basic Information

  • Molecular Formula: C18H17ClN4O3S
  • Molecular Weight: 404.9 g/mol
  • IUPAC Name: 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide
  • CAS Number: 902019-31-2

Structural Characteristics

The compound features a thiazolidine ring, an imidazole ring, and a chlorobenzylidene group, which together impart unique chemical and biological properties. The diverse functional groups present in the molecule suggest potential interactions with various biological targets.

Antimicrobial Properties

Research has indicated that thiazolidine derivatives exhibit significant antimicrobial activity. The presence of the chlorobenzylidene moiety enhances this property, making the compound a candidate for further investigation in drug development against bacterial infections.

Anticancer Potential

Studies have shown that compounds similar to this one can induce apoptosis in cancer cells. The ability to interact with various cellular pathways makes it a promising candidate for anticancer therapies.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer. This suggests potential applications in metabolic disorder treatments.

Case Studies

Several studies have explored the biological implications of thiazolidine derivatives:

  • Study on Antimicrobial Activity :
    • A study demonstrated that thiazolidine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics.
  • Anticancer Research :
    • In vitro studies indicated that thiazolidine derivatives could inhibit cell proliferation in various cancer cell lines, leading to further exploration as potential chemotherapeutic agents.
  • Enzyme Inhibition Studies :
    • Research highlighted the inhibitory effects of similar compounds on enzymes like dipeptidyl peptidase IV (DPP-IV), which is relevant for diabetes management.

Drug Development

The unique structure of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide positions it as a valuable scaffold for drug design targeting various diseases.

Biochemical Studies

This compound can serve as a tool for studying enzyme mechanisms and interactions within metabolic pathways due to its ability to modulate biological activities.

Agricultural Applications

Given its antimicrobial properties, this compound may also find applications in agriculture as a natural pesticide or fungicide.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and disruption of microbial cell membranes .

Comparison with Similar Compounds

Structural Comparisons

The compound shares a thiazolidinone core with multiple analogs but differs in substituent patterns. Key structural distinctions include:

Compound Name / ID Substituents at Position 5 Side Chain at Position 3 Key Functional Groups Reference
Target Compound 2-Chlorobenzylidene (Z-configuration) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-methylacetamide Thiazolidin-2,4-dione, sulfone
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 4-Cyanobenzylidene Fused thiazolo-pyrimidine system Nitrile, furan
5-[(Z)-(4-Nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) 4-Nitrobenzylidene Thiazol-2-ylimino Nitro, thiazole
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide 3-Methoxy-4-propoxyphenylmethylidene 2-Chlorobenzamide Methoxy, propoxy, sulfone

Key Observations :

  • Sulfone vs. Thioxo : Unlike sulfone-containing derivatives (target compound, ), thioxo analogs (e.g., Les-6222) exhibit reduced metabolic stability but higher reactivity .
Physicochemical Properties

Data from analogs suggest trends in solubility, melting points, and spectroscopic profiles:

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
Target Compound Not reported Expected: ~1700 (C=O), 1150–1250 (S=O) Predicted: ~7.5–8.0 (=CH), 3.2–3.5 (CH3-S)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-... (11a) 243–246 3436 (NH), 2219 (CN) 2.24 (CH3), 7.94 (=CH)
Halogenated 4-thiazolidinones () 180–220 1700–1750 (C=O), 750–800 (C-Cl) 7.2–7.8 (aromatic CH)

Key Observations :

  • The sulfone group in the target compound likely lowers melting points compared to thioxo analogs (e.g., Les-6222) due to reduced crystallinity .
  • IR spectra of thiazolidinones consistently show strong C=O stretches (~1700 cm⁻¹), while CN groups (e.g., 11b) exhibit peaks near 2200 cm⁻¹ .
Pharmacological Comparisons

Bioactivity data from structural analogs highlight substituent-dependent effects:

Compound Bioactivity Mechanism (Inferred) Reference
Target Compound Not explicitly reported; predicted kinase inhibition Possible PPAR-γ modulation
Halogenated 4-thiazolidinones () Selective inhibition of non-small cell lung cancer (3-F/C6H4 substituents) Topoisomerase II inhibition
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Antidiabetic activity (PPAR-γ agonism) PPAR-γ binding
Les-6222 Anticancer activity (in vitro) ROS generation

Key Observations :

  • Chlorine Substituents : 2-Chlorobenzylidene derivatives (target compound) may exhibit enhanced cytotoxicity compared to 3- or 4-chloro analogs due to steric and electronic effects .
  • Sulfone vs. Thioxo : Sulfone-containing derivatives (target compound) are less likely to generate reactive oxygen species (ROS) than thioxo analogs (Les-6222) .

Biological Activity

The compound 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological efficacy of this compound, with a focus on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H13ClN2O5S2C_{16}H_{13}ClN_2O_5S^2 with a molecular weight of approximately 412.9 g/mol . Its IUPAC name is:

IUPAC Name 2[(5Z)5(2chlorobenzylidene)2,4dioxo1,3thiazolidin3yl]N(1,1dioxidotetrahydrothiophen3yl)Nmethylacetamide\text{IUPAC Name }2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide

Synthesis Methods

The synthesis typically involves the condensation of 3-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form an intermediate. This intermediate is subsequently reacted with N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide to yield the final product. Various synthetic routes have been explored to optimize yield and purity .

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown weak to moderate antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) .
Bacterial StrainActivity Level
Staphylococcus aureusWeak to Moderate
Bacillus subtilisWeak to Moderate
Escherichia coliWeak
Pseudomonas aeruginosaModerate

Anticancer Activity

Thiazolidine derivatives have been evaluated for their anticancer potential. In particular:

  • Breast Cancer : Compounds similar to the target compound have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Initial studies suggest varying degrees of cytotoxicity against these cancer cells .
Cell LineIC50 (µM)
MCF-720 - 30
MDA-MB-23115 - 25

Antioxidant Activity

The antioxidant properties of this class of compounds are notable. Some derivatives have demonstrated superior antioxidant activity compared to reference compounds like ascorbic acid. For example:

  • The most active derivative exhibited an IC50 value of 9.18 µg/mL , indicating strong potential as an antioxidant agent .

The biological activity of the compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects such as apoptosis in cancer cells or inhibition of bacterial growth .

Case Studies

A study focused on a series of thiazolidine derivatives revealed that modifications at specific positions significantly enhanced their biological activity. For instance, the introduction of electron-withdrawing groups on the aromatic ring improved antibacterial efficacy against E. coli and S. aureus .

Q & A

Basic: What are the standard synthetic routes for constructing the thiazolidin-4-one core in this compound?

The thiazolidin-4-one core is typically synthesized via Knoevenagel condensation between a substituted benzaldehyde derivative and 2,4-thiazolidinedione. For example, 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione is prepared by condensing 2,4-thiazolidinedione with a substituted aldehyde under mild basic conditions (e.g., potassium carbonate in DMF) . Subsequent functionalization involves chloroacetylation or alkylation at the N-position of the thiazolidinedione ring. Key steps include refluxing with chloroacetyl chloride in the presence of triethylamine or DMF, followed by purification via recrystallization .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

1H/13C NMR is essential for verifying the Z-configuration of the benzylidene moiety (δ ~7.9–8.1 ppm for the =CH proton) and confirming substituent positions . IR spectroscopy identifies carbonyl stretches (1650–1750 cm⁻¹ for thiazolidinedione C=O) and sulfone groups (1300–1350 cm⁻¹) . Mass spectrometry (MS) validates the molecular ion peak (e.g., m/z 386 [M⁺] for analogs) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced: How can researchers optimize reaction conditions to improve the yield of the benzylidene-thiazolidinedione intermediate?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid/acetic anhydride mixtures) enhance condensation efficiency .
  • Catalyst screening : Sodium acetate or piperidine improves reaction rates in Knoevenagel condensations .
  • Temperature control : Reflux (~80–100°C) ensures complete imine formation while avoiding decomposition .
  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) can identify optimal molar ratios, reaction times, and workup protocols .

Advanced: How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?

Discrepancies may arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Mitigation strategies include:

  • Prodrug design : Modifying the sulfone or acetamide groups to enhance bioavailability .
  • Metabolic profiling : LC-MS/MS analysis of plasma/metabolites in rodent models identifies degradation pathways .
  • Dose-response reevaluation : Adjusting in vivo dosing regimens to account for tissue distribution differences .

Advanced: What computational methods aid in predicting the binding affinity of this compound to PPAR-γ?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity at the thiazolidinedione active site . Molecular docking (AutoDock Vina, Schrödinger) models interactions between the chlorobenzylidene moiety and PPAR-γ’s hydrophobic pocket. Molecular dynamics simulations (AMBER, GROMACS) evaluate binding stability over time, focusing on hydrogen bonds with Ser289 and His449 residues .

Basic: What are the primary biological targets investigated for this compound based on structural analogs?

  • PPAR-γ agonists : Hypoglycemic activity via thiazolidinedione-mediated insulin sensitization (IC₅₀ ~0.5–2.0 μM in 3T3-L1 adipocytes) .
  • Anticancer agents : Induction of apoptosis in HeLa cells (IC₅₀ ~10–20 μM) through ROS generation and caspase-3 activation .
  • Antimicrobial activity : Thiazole and sulfone groups disrupt bacterial cell membranes (MIC ~8–32 μg/mL against S. aureus) .

Advanced: How can researchers resolve conflicting cytotoxicity data in different cancer cell lines?

Conflicts may stem from cell-specific uptake mechanisms or varied expression of target proteins . Solutions include:

  • Transcriptomic profiling : RNA-seq to correlate cytotoxicity with PPAR-γ or caspase expression levels .
  • Comparative metabolomics : GC-MS analysis of ATP/NADH levels to assess metabolic disruption .
  • 3D spheroid models : Mimicking tumor microenvironments to evaluate penetration efficacy .

Basic: What purification techniques are recommended for isolating this compound?

  • Column chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted aldehydes .
  • Recrystallization : DMF/water or ethanol yields high-purity crystals (>95% by HPLC) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve stereoisomers .

Advanced: What strategies validate the Z-configuration of the benzylidene group?

  • NOE NMR : Irradiating the =CH proton (δ ~8.0 ppm) shows spatial proximity to the aromatic protons .
  • X-ray diffraction : Single-crystal analysis confirms the planar geometry of the exocyclic double bond .
  • UV-Vis spectroscopy : Z-isomers exhibit λmax shifts (~20 nm) compared to E-isomers due to conjugation differences .

Advanced: How can the sulfone group’s electronic effects modulate biological activity?

The sulfone group enhances electrophilicity at the thiazolidinedione C2 position, promoting covalent interactions with cysteine residues in target proteins. Substituent effects are quantified via Hammett σ constants : Electron-withdrawing groups (e.g., -SO2) increase reactivity, while electron-donating groups reduce it. SAR studies show a 3–5-fold potency increase in PPAR-γ binding for sulfone-containing analogs .

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